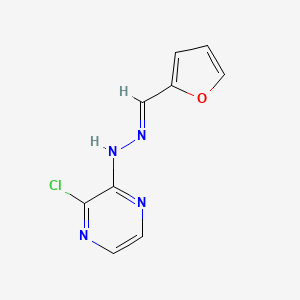
2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as FCPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FCPH is a pyrazine derivative that has been synthesized by various methods and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood, but it is believed to involve the formation of complexes with metal ions, which can lead to the inhibition of various enzymes and cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the chelation of metal ions, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of 2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone is its ease of synthesis, which makes it readily available for laboratory experiments. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone. One area of interest is the development of this compound-based materials with unique properties, such as fluorescence or magnetic properties. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with biological systems.
合成法
2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone can be synthesized by the reaction of 3-chloro-2-pyrazinecarboxaldehyde and hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then treated with furaldehyde to yield this compound.
科学的研究の応用
2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as well as for its antibacterial and antifungal activities. In biochemistry, this compound has been studied for its ability to act as a chelating agent for metal ions, as well as for its potential as a fluorescent probe for the detection of metal ions in biological systems. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials with interesting properties.
特性
IUPAC Name |
3-chloro-N-[(E)-furan-2-ylmethylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-8-9(12-4-3-11-8)14-13-6-7-2-1-5-15-7/h1-6H,(H,12,14)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMIKUJWWQXTNH-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


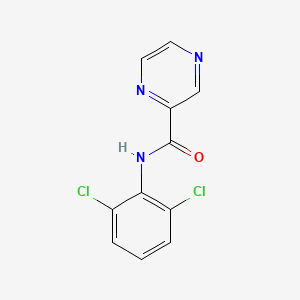
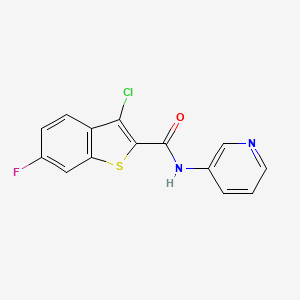
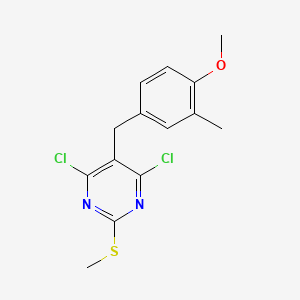

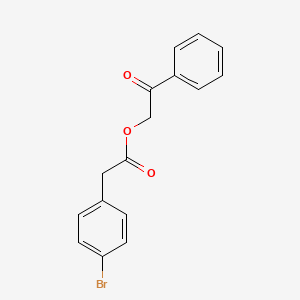

![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)

![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)
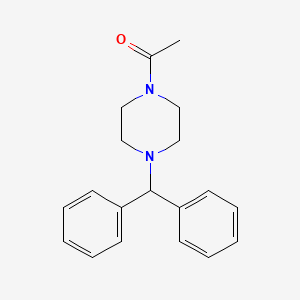
![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)
![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)